6-Chloroquinoline-2,3-dicarboxylic acid
Description
Significance of Quinoline-Based Scaffolds in Contemporary Synthetic and Materials Chemistry
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemistry. chemicalbook.com Its derivatives are recognized as "privileged scaffolds" because they can interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govchemicalbook.com This structural motif is central to numerous natural products, synthetic drugs, and functional materials. chemicalbook.comresearchgate.net
In medicinal chemistry, quinoline-based compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anti-HIV properties. chemicalbook.comguidechem.com The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its therapeutic performance and paving the way for the development of novel drug candidates. researchgate.netuni-wuerzburg.de The ongoing exploration of quinoline derivatives continues to be a major focus in the quest for new and more effective treatments for a range of diseases. dergipark.org.tr
Overview of Dicarboxylic Acid Functionalities in Advanced Organic Synthesis
Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) functional groups. mdpi.com This dual functionality makes them exceptionally versatile building blocks in organic synthesis. researchgate.net They can serve as precursors for a variety of other molecules; for instance, they are readily converted into more reactive intermediates like acid chlorides or anhydrides, which can then be used to form esters, amides, and other derivatives. researchgate.net
The presence of two carboxyl groups allows these molecules to act as monomers in polymerization reactions, leading to the formation of commercially important polymers such as polyesters and polyamides. researchgate.net Furthermore, dicarboxylic acids are crucial in the construction of more complex molecular frameworks. They can participate in a range of chemical reactions, including cyclizations and carbon-carbon bond-forming reactions, making them indispensable tools for creating the intricate structures of natural products and pharmaceuticals. researchgate.net The spatial relationship between the two acid groups also influences their chemical behavior, with those in close proximity exhibiting unique properties and reactivity.
Research Trajectory of Halogenated Quinoline Derivatives
The introduction of halogen atoms onto the quinoline scaffold is a well-established strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the incorporation of a chlorine atom, as seen in 6-chloroquinoline (B1265530), can enhance the biological efficacy of the parent compound. chemicalbook.com
Research into halogenated quinolines has yielded compounds with potent inhibitory activity against various enzymes and promising therapeutic potential. Studies have shown that the position and nature of the halogen substituent play a critical role in determining the compound's activity. For instance, specific chloro-substituted quinolines have been identified as having significant anticancer properties. The ongoing investigation into these derivatives involves synthesizing new analogues, exploring their crystal structures, and using computational methods to understand their electronic features and predict their reactivity, thereby guiding the design of new functional molecules. researchgate.net
Scope and Objectives for Scholarly Investigation of 6-Chloroquinoline-2,3-dicarboxylic acid
The specific compound, 6-chloroquinoline-2,3-dicarboxylic acid, represents a confluence of the three aforementioned chemical motifs, making it a molecule of considerable interest for scholarly investigation. While detailed research findings on this exact compound are not yet widespread, its structure suggests several promising avenues for exploration.
The primary objectives for the study of this molecule would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and understand its solid-state properties.
Coordination Chemistry: The two adjacent carboxylic acid groups on the pyridine ring of the quinoline scaffold make it an excellent candidate for use as a chelating ligand in coordination chemistry. Investigations could focus on its ability to form stable complexes with various metal ions. These metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties for applications in catalysis, gas storage, or as new materials with unique electronic or magnetic characteristics.
Precursor for Novel Derivatives: The dicarboxylic acid functionality can be readily converted into other groups (e.g., esters, amides, anhydrides), making it a versatile starting material for a new library of quinoline derivatives. The chloro-substituent provides an additional site for modification through nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility.
Biological Screening: Given the broad biological activity of quinoline scaffolds, this compound and its derivatives would be prime candidates for screening against various biological targets, including cancer cell lines, bacteria, and viruses. The specific combination of the chloro-substituent and the dicarboxylic acid groups could lead to novel modes of action or enhanced potency.
In essence, 6-chloroquinoline-2,3-dicarboxylic acid stands as a promising platform molecule, whose systematic investigation could lead to significant advancements in materials science, synthetic methodology, and medicinal chemistry.
Data Tables
Table 1: Properties of 6-Chloroquinoline-2,3-dicarboxylic acid Diethyl Ester
| Property | Value |
| CAS Number | 92525-74-1 |
| Molecular Formula | C₁₅H₁₄ClNO₄ |
| Molecular Weight | 307.73 g/mol |
| Physical Form | Solid |
| InChI Key | ASFMPELSGBWGAT-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. mdpi.com
Table 2: Properties of Related Chloroquinoline Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 6-Chloroquinoline | 612-57-7 | C₉H₆ClN | 163.60 g/mol |
| 2-Chloroquinoline-3-carboxylic acid | Not Available | C₁₀H₆ClNO₂ | 207.61 g/mol |
| 6-chloroquinoline-3-carboxylic acid | 118791-14-3 | C₁₀H₆ClNO₂ | 207.61 g/mol |
Data compiled from various chemical databases. chemicalbook.comresearchgate.net
Properties
CAS No. |
92513-50-3 |
|---|---|
Molecular Formula |
C11H6ClNO4 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
6-chloroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
NECVMOFXLIYTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 6 Chloroquinoline 2,3 Dicarboxylic Acid
Reactions Involving the Carboxylic Acid Functionalities
The adjacent carboxylic acid groups at the C-2 and C-3 positions are primary sites for derivatization. Their proximity allows for both independent and concerted reactions, leading to a variety of acyclic and cyclic products.
Esterification and Amidation Reactions for Novel Derivatives
The carboxylic acid moieties of 6-chloroquinoline-2,3-dicarboxylic acid readily undergo standard esterification and amidation reactions to yield a range of derivatives. These transformations are fundamental in modifying the compound's solubility, steric profile, and potential as a ligand or synthetic intermediate.
Esterification: The conversion to esters is typically achieved by reaction with an alcohol under acidic conditions or through activation of the carboxylic acids. For instance, the formation of diethyl 6-chloroquinoline-2,3-dicarboxylate is a documented transformation. Common methods include Fischer esterification using an excess of alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid. Alternatively, milder conditions can be employed, such as the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions with sterically hindered alcohols.
Amidation: The formation of amides from 6-chloroquinoline-2,3-dicarboxylic acid can be accomplished by reacting the diacid with primary or secondary amines. This generally requires the activation of the carboxylic acid groups to form a more reactive intermediate. Common coupling reagents used for this purpose include carbodiimides (e.g., DCC, EDCI) or phosphonium-based reagents. These methods facilitate the formation of the amide bond under relatively mild conditions, preserving other sensitive functional groups within the molecule. The reaction can produce mono-amides, di-amides, or potentially link two different amine nucleophiles by sequential addition.
A summary of common esterification and amidation conditions is presented below.
| Reaction | Reagent(s) | Typical Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Reflux in excess alcohol | Diester |
| Steglich Esterification | Alcohol (ROH), DCC, DMAP (cat.) | Room temperature in an inert solvent | Diester |
| Amidation | Amine (RNH₂ or R₂NH), EDCI, HOBt | Room temperature in a polar aprotic solvent | Diamide |
Cyclo-condensation to Form Fused Heterocyclic Systems (e.g., Anhydrides, Imides)
The ortho-disposition of the two carboxylic acid groups on the quinoline (B57606) core facilitates intramolecular cyclo-condensation reactions, leading to the formation of rigid, fused heterocyclic systems.
Anhydride (B1165640) Formation: Heating 6-chloroquinoline-2,3-dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride, results in the formation of the corresponding cyclic anhydride. This five-membered ring anhydride is a reactive intermediate itself, susceptible to ring-opening by various nucleophiles, providing a pathway to mono-esterified or mono-amidated derivatives.
Imide Synthesis: The cyclic anhydride can be readily converted into an imide by reaction with a primary amine or ammonia. This reaction typically proceeds in two steps: the initial nucleophilic attack by the amine opens the anhydride ring to form a mono-amide carboxylic acid intermediate, which then undergoes a second, heat-induced intramolecular cyclization with the loss of water to form the stable imide ring. Alternatively, direct reaction of the dicarboxylic acid with urea (B33335) or a primary amine at high temperatures can also yield the corresponding imide, such as a substituted or unsubstituted pyrrolo[3,4-b]quinoline-1,3-dione.
Transformations at the Chloro-Substituent (C-6)
The chlorine atom at the C-6 position of the quinoline ring is a key handle for modification of the benzenoid portion of the molecule. Its reactivity is characteristic of an aryl halide, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoline
The SNAr mechanism involves a two-step addition-elimination process. youtube.com A potent nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic system. In the subsequent step, the chloride leaving group is expelled, restoring the aromaticity of the ring. Common nucleophiles for this transformation include alkoxides, thiolates, and amines under forcing conditions (high temperature and/or pressure). The presence of the electron-withdrawing dicarboxylic acid groups is crucial for stabilizing the anionic intermediate, thereby activating the ring towards this type of substitution. libretexts.org
Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation
Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for modifying the C-6 position under milder conditions than traditional SNAr reactions. These methods allow for the precise formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
C-C Bond Formation: The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting the 6-chloroquinoline (B1265530) core with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu This reaction is highly tolerant of various functional groups and is widely used to introduce new aryl, heteroaryl, or vinyl substituents at the C-6 position. wikipedia.org A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. commonorganicchemistry.com
C-N Bond Formation: The Buchwald-Hartwig amination is the method of choice for forming C-N bonds. wikipedia.org This reaction couples the 6-chloroquinoline with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand (often sterically hindered biarylphosphines), and a strong base like sodium tert-butoxide. wikipedia.orgnih.gov This methodology has been successfully applied to related 6-bromo-2-chloroquinoline (B23617) systems to selectively introduce a wide range of amino groups, demonstrating its utility for this class of substrates. nih.govresearchgate.net
C-O Bond Formation: The formation of C-O bonds to create aryl ethers can also be achieved via palladium-catalyzed cross-coupling, often referred to as the Buchwald-Hartwig etherification. This reaction involves coupling the 6-chloroquinoline with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a specialized ligand, and a base. Nickel-catalyzed systems have also emerged as effective for promoting C-O bond formation between aryl halides and carboxylic acids or alcohols. researchgate.net
A summary of representative cross-coupling reactions is provided in the table below.
| Coupling Reaction | Bond Formed | Reagents | Catalyst System (Typical) |
| Suzuki-Miyaura | C-C | R-B(OH)₂, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |
| Buchwald-Hartwig | C-N | R¹R²NH, Base (e.g., NaOtBu) | Pd₂(dba)₃ / Biarylphosphine Ligand |
| Buchwald-Hartwig | C-O | R-OH, Base (e.g., K₃PO₄) | Pd Catalyst / Specialized Ligand |
Reactivity of the Quinoline Heterocyclic System
The quinoline nucleus is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene ring (carbocycle) is more electron-rich and is the preferred site for electrophilic aromatic substitution. gcwgandhinagar.comslideshare.net
In the case of 6-chloroquinoline-2,3-dicarboxylic acid, the substituents significantly influence the system's reactivity. The chloro group is an ortho-, para-directing deactivator, while the dicarboxylic acid groups are strongly deactivating meta-directors with respect to the pyridine ring. For an incoming electrophile, substitution will occur on the benzenoid ring. The directing effects predict that electrophilic attack is most likely at the C-5 and C-8 positions, which are ortho and para to the activating nitrogen lone pair (considering the protonated form under strongly acidic conditions) and avoid the deactivating influence of the carboxylic acid groups. quimicaorganica.orgpharmaguideline.com Reactions such as nitration or halogenation would be expected to yield a mixture of 5- and 8-substituted products, with the exact ratio depending on the specific reaction conditions. slideshare.net Oxidation of the quinoline ring system under harsh conditions, such as with hot alkaline potassium permanganate, can lead to cleavage of the benzene ring, ultimately yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.comwikipedia.org
Electrophilic and Nucleophilic Reactivity on the Quinoline Core
Electrophilic Aromatic Substitution:
In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. The positions 5 and 8 are typically the most favored sites for electrophilic attack.
For 6-Chloroquinoline-2,3-dicarboxylic acid, the scenario is more complex due to the presence of multiple deactivating groups. The chloro group at position 6 is an electron-withdrawing group via induction but can donate electron density through resonance, making it an ortho-, para-director. The carboxylic acid groups at positions 2 and 3 are strongly electron-withdrawing through both induction and resonance, deactivating the pyridine ring and, to a lesser extent, the benzene ring.
Considering these factors, electrophilic attack on the benzene ring of 6-Chloroquinoline-2,3-dicarboxylic acid is expected to be significantly retarded compared to unsubstituted quinoline. The directing effects of the substituents would guide any potential electrophilic substitution. The 6-chloro substituent would direct incoming electrophiles to the 5- and 7-positions. However, the strong deactivating effect of the dicarboxylic acid groups on the entire ring system would likely make such reactions challenging, requiring harsh reaction conditions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally favored at the 2- and 4-positions of the electron-deficient pyridine ring. In the case of 6-Chloroquinoline-2,3-dicarboxylic acid, the pyridine ring is further activated towards nucleophilic attack by the strongly electron-withdrawing carboxylic acid groups at positions 2 and 3.
The chloro group at position 6 is on the benzene ring and is generally unreactive towards nucleophilic displacement under standard SNA conditions unless activated by strongly electron-withdrawing groups in the ortho and para positions. While the carboxylic acid groups are deactivating for the benzene ring as a whole, their influence might not be sufficient to activate the 6-chloro group for facile nucleophilic substitution. Therefore, nucleophilic attack is most likely to occur at the pyridine ring, potentially leading to displacement of one of the carboxylic acid groups under harsh conditions, although this is less common than substitution of a halogen. More likely, the presence of the carboxylic acid groups will facilitate addition-elimination reactions at the 2- and 4-positions if a suitable leaving group were present at these positions.
Derivatization Affecting the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom allows for a range of derivatization reactions, primarily N-alkylation and N-oxidation.
N-Alkylation:
The nitrogen atom of 6-Chloroquinoline-2,3-dicarboxylic acid can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form the corresponding quaternary quinolinium salts. The electron-withdrawing nature of the chloro and dicarboxylic acid substituents would decrease the nucleophilicity of the nitrogen atom, making N-alkylation reactions potentially more difficult compared to unsubstituted quinoline. This may necessitate the use of more reactive alkylating agents or more forcing reaction conditions. A study on the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has demonstrated the utility of arylboronic acids as catalysts, a method that could potentially be adapted for this substrate. organic-chemistry.org
N-Oxidation:
The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The presence of the deactivating chloro and dicarboxylic acid groups is expected to make the nitrogen atom less susceptible to oxidation. Kinetic studies on the N-oxidation of substituted quinolines have shown that electron-withdrawing groups decrease the rate of reaction. researchgate.net Therefore, stronger oxidizing conditions might be required to achieve the N-oxidation of 6-Chloroquinoline-2,3-dicarboxylic acid.
Table 2: Predicted Reactivity for Derivatization of the Quinoline Nitrogen
| Reaction | Reagent | Expected Product | Predicted Reactivity |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 6-Chloro-1-methyl-2,3-dicarboxyquinolinium iodide | Lower than unsubstituted quinoline |
Mechanistic Investigations of Reaction Pathways
While no specific mechanistic studies for reactions involving 6-Chloroquinoline-2,3-dicarboxylic acid have been found, the general mechanisms for electrophilic and nucleophilic substitution on the quinoline ring are well-established and can be extrapolated to this compound.
Mechanism of Electrophilic Aromatic Substitution:
Electrophilic attack on the benzene ring of the quinoline nucleus proceeds via a standard arenium ion intermediate (also known as a sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. For quinoline, attack at the 5- and 8-positions leads to arenium ions where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring, which is energetically favorable. In the case of 6-Chloroquinoline-2,3-dicarboxylic acid, the strong inductive and resonance withdrawal by the carboxylic acid groups would destabilize the arenium ion intermediate, thus increasing the activation energy for electrophilic substitution.
Mechanism of Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the pyridine ring of quinoline typically follows an addition-elimination mechanism. A nucleophile adds to the electron-deficient carbon atom (e.g., C-2 or C-4) bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The electron-withdrawing carboxylic acid groups at positions 2 and 3 in 6-Chloroquinoline-2,3-dicarboxylic acid would significantly stabilize the negatively charged Meisenheimer intermediate, thereby facilitating nucleophilic attack on the pyridine ring, should a suitable leaving group be present.
Coordination Chemistry and Supramolecular Assemblies of 6 Chloroquinoline 2,3 Dicarboxylic Acid
6-Chloroquinoline-2,3-dicarboxylic acid as a Bridging and Chelating Ligand
6-Chloroquinoline-2,3-dicarboxylic acid features three primary coordination sites: the nitrogen atom of the quinoline (B57606) ring and the two oxygen atoms from each of the adjacent carboxylic acid groups. This arrangement allows it to function as both a chelating ligand, where multiple donor atoms from the same ligand bind to a single metal center, and a bridging ligand, where it connects two or more metal centers.
The most prominent chelation mode for this ligand involves the formation of a stable five-membered ring through the coordination of the quinoline nitrogen atom and an oxygen atom from the adjacent carboxylate group at the C2 position. This N,O-bidentate chelation is a common feature in complexes derived from the parent compound, quinoline-2,3-dicarboxylic acid. rsc.org
Upon full deprotonation, the ligand (now 6-chloroquinoline-2,3-dicarboxylate) can exhibit a variety of coordination modes. Studies on the analogous quinoline-2,4-dicarboxylate ligand with lanthanide ions have revealed at least seven different modes, where the ligand can act as a bridging or bridging-chelating unit that binds to between two and five metal centers. nih.gov This versatility arises from the different ways the carboxylate groups can coordinate, including monodentate, bidentate chelating, and bidentate bridging fashions.
For 6-Chloroquinoline-2,3-dicarboxylic acid, the following binding modes are anticipated:
N,O-Chelation: The quinoline nitrogen and the C2-carboxylate form a stable chelate ring with a metal ion.
Carboxylate Bridging: The C3-carboxylate group can bridge to an adjacent metal center, leading to the formation of polymeric chains or layers.
μ₃-Bridging: In some structures, such as those observed with Co(II) and Mn(II) complexes of the parent ligand, the fully deprotonated ligand can connect to three different metal atoms, further extending the dimensionality of the resulting framework. ingentaconnect.com
The presence of the chloro-substituent at the 6-position is expected to influence these binding interactions. As an electron-withdrawing group, the chlorine atom reduces the electron density of the quinoline ring system. This decreases the basicity of the quinoline nitrogen, which could potentially weaken its coordination bond to the metal center compared to the unsubstituted ligand. researchgate.netmdpi.com
Metal complexes incorporating quinoline-dicarboxylate ligands are typically synthesized under hydrothermal or solvothermal conditions. ingentaconnect.commdpi.com These methods involve heating a mixture of the ligand and a metal salt in a sealed vessel, often with other co-ligands or structure-directing agents.
Research on the parent ligand, quinoline-2,3-dicarboxylic acid (H₂qldc), has demonstrated its ability to form a variety of structures depending on the metal ion and reaction conditions:
One-Dimensional (1D) Chains: With Mn(II) and Co(II) in the presence of co-ligands like 1,10-phenanthroline, quinoline-2,3-dicarboxylate can form 1D chain-like structures. In these complexes, the N,O-chelation is a key structural feature. rsc.org
Two-Dimensional (2D) Layers: Hydrothermal synthesis with Co(II) or Mn(II) has yielded isostructural 2D coordination polymers with the formula {[M(2,3-qldc)(H₂O)]}n. In these structures, the fully deprotonated ligand acts as a μ₃-bridge, connecting the metal centers into a square-wave 2D network. ingentaconnect.com
The introduction of the 6-chloro substituent could further diversify these structures. The chloro group can participate in non-covalent interactions, such as halogen bonding, which can act as a secondary force to guide the self-assembly of the complexes into unique supramolecular architectures.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are extended crystalline materials formed from the self-assembly of metal ions or clusters with organic bridging ligands. researchgate.net The predictable geometry of coordination bonds allows for the rational design of materials with desired topologies and properties, such as porosity for gas storage or catalytic activity.
The construction of extended architectures with 6-Chloroquinoline-2,3-dicarboxylic acid relies on its ability to act as a rigid, multifunctional linker. Key design principles include:
Choice of Metal Ion: The preferred coordination geometry of the metal ion (e.g., octahedral for Co(II) and Mn(II), or higher coordination numbers for lanthanides) dictates the connectivity and dimensionality of the final framework. nih.govingentaconnect.com
Ligand Functionality: The dicarboxylate groups provide the primary bridging function to build 1D, 2D, or 3D networks. The rigid quinoline backbone ensures that the directionality of the coordination bonds is well-defined.
Functional Group Effects: The 6-chloro group serves as a functional decoration on the ligand. Its electron-withdrawing nature can modify the electronic properties of the resulting MOF, which could be useful for applications in catalysis or sensing. nih.gov Furthermore, the potential for halogen bonding can influence the packing of the polymeric chains or layers, leading to novel topologies.
Use of Co-ligands: The introduction of auxiliary ligands (e.g., bipyridine or phenanthroline) can modify the coordination environment of the metal, reduce the dimensionality of the network, and prevent the formation of highly dense, interpenetrated frameworks. acs.org
The formation of coordination polymers from 6-Chloroquinoline-2,3-dicarboxylic acid is a self-assembly process driven by the formation of thermodynamically stable coordination bonds between the metal ions and the ligand. pku.edu.cn In solution, this process begins with the coordination of the ligand to the metal centers, followed by nucleation and crystal growth to form the final solid-state material. researchgate.net
Hydrothermal and solvothermal synthesis are common methods that facilitate this process. The elevated temperature and pressure help to dissolve the reactants and overcome the kinetic barriers to crystallization, allowing the system to reach a thermodynamic minimum and form well-ordered crystalline products. acs.org The specific structure that forms can be highly sensitive to reaction conditions such as temperature, solvent, pH, and the presence of modulating agents. For instance, studies on lanthanide complexes with quinoline-2,4-dicarboxylate show that an increase in synthesis temperature can lead to structural transformations and the formation of different crystalline phases. nih.govmdpi.com
Crystallographic Analysis of Coordination Compounds
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. While no crystal structures have been reported for complexes of 6-Chloroquinoline-2,3-dicarboxylic acid, the data from the isostructural Co(II) and Mn(II) coordination polymers of the parent ligand, {[M(2,3-qldc)(H₂O)]}n, provide an excellent model. ingentaconnect.com
These compounds crystallize in the monoclinic space group P2₁/c. The metal ion is six-coordinated in a distorted octahedral geometry, binding to four oxygen atoms from three different dicarboxylate ligands, one nitrogen atom from a ligand, and one oxygen atom from a water molecule. The ligands link the metal centers to form a 2D layered network.
The table below summarizes the crystallographic data for these model compounds. It is anticipated that complexes of 6-Chloroquinoline-2,3-dicarboxylic acid would exhibit similar coordination environments, although the unit cell parameters and crystal packing could be altered by the presence of the chloro substituent.
| Parameter | {[Co(2,3-qldc)(H₂O)]}n ingentaconnect.com | {[Mn(2,3-qldc)(H₂O)]}n ingentaconnect.com |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.373(2) | 7.469(3) |
| b (Å) | 7.159(2) | 7.202(3) |
| c (Å) | 19.387(6) | 19.412(6) |
| β (°) | 98.29(3) | 98.41(3) |
| Volume (ų) | 1012.3(5) | 1030.7(7) |
| Metal Coordination No. | 6 | 6 |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |
| M-N Bond Length (Å) | 2.164(3) | 2.261(3) |
| M-O Bond Lengths (Å) | 2.058(3) - 2.404(3) | 2.115(3) - 2.478(3) |
Single-Crystal X-ray Diffraction for Ligand-Metal Coordination
Single-crystal X-ray diffraction is an essential technique for unequivocally determining the three-dimensional structure of coordination compounds. This method would provide precise information on:
Coordination Modes: How the 6-chloroquinoline-2,3-dicarboxylic acid ligand binds to metal centers (e.g., monodentate, bidentate, bridging).
Coordination Geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral).
Bond Lengths and Angles: Precise measurements of the distances and angles between the metal ion and the coordinating atoms of the ligand.
Without experimental data from single-crystal X-ray diffraction studies on complexes of 6-chloroquinoline-2,3-dicarboxylic acid, any discussion of these structural details would be purely speculative.
Analysis of Non-Covalent Interactions within Coordination Networks
Hydrogen Bonding: Interactions involving the carboxylate groups and any coordinated solvent molecules.
π-π Stacking: Interactions between the aromatic quinoline rings of adjacent ligands.
Halogen Bonding: The chlorine atom at the 6-position could act as a halogen bond donor, interacting with electron-rich atoms in neighboring molecules.
A detailed analysis of these interactions, including their geometries and contributions to the stability of the crystal packing, would require crystallographic data that is not currently available in the literature.
Computational and Theoretical Investigations of 6 Chloroquinoline 2,3 Dicarboxylic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-Chloroquinoline-2,3-dicarboxylic acid at the atomic level. These methods model the electronic structure and predict various molecular attributes with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. This approach calculates the electron density to find the minimum energy conformation of the molecule.
The geometry optimization of the parent molecule, 6-chloroquinoline (B1265530), reveals a planar structure. For 6-Chloroquinoline-2,3-dicarboxylic acid, the addition of two carboxylic acid groups at the 2 and 3 positions introduces new structural parameters. DFT calculations would predict the bond lengths, bond angles, and dihedral angles of the entire molecule, including the orientation of the carboxylic acid groups relative to the quinoline ring. It is expected that the quinoline core would remain largely planar, while the -COOH groups may exhibit some rotation around their single bonds, with the lowest energy conformer likely stabilized by intramolecular hydrogen bonding. A computational study on pyridine-2,3-dicarboxylic acid supports the tendency for planarity in such structures. electrochemsci.org
| Parameter | Description | Expected Finding for 6-Chloroquinoline-2,3-dicarboxylic acid |
|---|---|---|
| Bond Lengths (Å) | Distances between atomic nuclei. | C=O and O-H bonds of carboxylic acids would be around 1.21 Å and 0.97 Å, respectively. C-Cl bond length would be consistent with that of 6-chloroquinoline. |
| Bond Angles (°) | Angles formed by three connected atoms. | Angles within the quinoline ring would be close to 120°, with some distortion due to the fused rings and substituents. O-C=O angle in the carboxyl groups would be approximately 123°. |
| Dihedral Angles (°) | Torsional angles defining the orientation of planes. | The quinoline ring system is expected to be perfectly planar. The orientation of the -COOH groups relative to the ring would be a key outcome. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
For 6-chloroquinoline, the HOMO-LUMO gap is calculated to be approximately 4.74 eV in the gas phase. electrochemsci.org The introduction of two electron-withdrawing carboxylic acid groups at the 2 and 3 positions on the quinoline ring is expected to significantly influence the FMOs. These groups would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. This would lead to a smaller HOMO-LUMO gap for 6-Chloroquinoline-2,3-dicarboxylic acid compared to 6-chloroquinoline, suggesting higher reactivity. Studies on pyridine (B92270) dicarboxylic acids have shown that the 2,3-isomer has the smallest energy gap among its counterparts, indicating high reactivity. electrochemsci.org A smaller energy gap facilitates electronic transitions and is often associated with increased chemical reactivity. electrochemsci.org
| Property | Description | Predicted Value/Observation |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. | Expected to be lower (more negative) than in 6-chloroquinoline due to electron-withdrawing -COOH groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. | Expected to be significantly lower than in 6-chloroquinoline. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. Indicates chemical reactivity and stability. | Predicted to be smaller than that of 6-chloroquinoline, suggesting higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
In the case of 6-chloroquinoline, the nitrogen atom is a region of negative potential, while the hydrogen atoms are areas of positive potential. electrochemsci.org For 6-Chloroquinoline-2,3-dicarboxylic acid, the MEP map would be more complex. The oxygen atoms of the carboxylic acid groups would be intense red regions, representing the most negative potential and the primary sites for electrophilic attack. The hydrogen atoms of the carboxylic acids would be strongly blue, indicating high positive potential. The quinoline nitrogen would also remain a site of negative potential. The electron-withdrawing nature of the chloro and dicarboxylic acid substituents would influence the charge distribution across the entire aromatic system. electrochemsci.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, providing a powerful complement to experimental measurements for structural confirmation and analysis.
Theoretical Vibrational (FT-IR, Raman) Spectroscopy
Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT, typically at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
For the 6-chloroquinoline core, characteristic vibrational modes include C-H stretching in the 3010–3072 cm⁻¹ range, C-C stretching modes in the 1032–1621 cm⁻¹ region, and C-Cl stretching modes observed around 351-637 cm⁻¹. electrochemsci.org The introduction of the dicarboxylic acid groups in 6-Chloroquinoline-2,3-dicarboxylic acid would introduce several new, strong characteristic bands:
O-H Stretching: A broad band, typically in the 3300-2500 cm⁻¹ region, arising from the hydrogen-bonded carboxylic acid hydroxyl groups.
C=O Stretching: A very strong and sharp absorption band, expected around 1700-1750 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.
C-O Stretching and O-H Bending: These modes would appear in the fingerprint region, typically between 1440-1210 cm⁻¹ and 950-910 cm⁻¹, respectively.
Computational studies on pyridine-dicarboxylic acids have successfully assigned these characteristic vibrational modes, confirming the utility of DFT in predicting the spectra of such molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a widely used and reliable approach for calculating NMR isotropic shielding constants. electrochemsci.org These calculated values can then be converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).
For the 6-chloroquinoline portion of the molecule, the GIAO method provides chemical shifts that correlate well with experimental data. electrochemsci.org In 6-Chloroquinoline-2,3-dicarboxylic acid, the chemical shifts of the protons and carbons in the quinoline ring would be influenced by the strongly electron-withdrawing carboxylic acid groups.
¹³C NMR: The carbons C2 and C3, directly attached to the carboxylic acid groups, would show significant downfield shifts (to higher ppm values). The carbonyl carbons of the -COOH groups would appear at very low field, typically in the 160-180 ppm range.
¹H NMR: The proton at position 4 would likely experience a notable downfield shift due to the anisotropic effect of the adjacent carbonyl group at C3 and the electronic effects of both carboxylic acid groups. Other aromatic protons would also be shifted depending on their proximity to the substituents.
Quantum mechanical calculations have become increasingly accurate, with root mean square errors for ¹H shift predictions often falling in the 0.2–0.4 ppm range, making them a valuable aid in spectral assignment. nih.gov
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Reason for Shift |
|---|---|---|---|
| ¹³C | -C OOH | 160 - 180 | Carbonyl carbon in a deshielded environment. |
| ¹³C | C2 and C3 | > 140 | Direct attachment to electron-withdrawing -COOH groups. |
| ¹H | -COOH | 10 - 13 | Acidic proton, often broad and deshielded. |
| ¹H | H4 | > 8.5 | Proximity to electron-withdrawing groups and anisotropic effects. |
UV-Visible Electronic Absorption Spectrum Simulations
Theoretical simulations of the UV-Visible electronic absorption spectrum provide profound insights into the electronic structure and transitions within a molecule. For 6-Chloroquinoline-2,3-dicarboxylic acid, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method to predict its electronic absorption properties. nih.govrsc.org This approach calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. rsc.org
Simulations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), often incorporating a solvent model to mimic experimental conditions. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allows for the assignment of the nature of these transitions, such as π → π* or n → π. rsc.org For instance, in quinoline derivatives, the long-wavelength absorption bands are often attributed to π → π transitions involving intramolecular charge transfer. rsc.orgrsc.org
Below is a hypothetical data table illustrating the kind of results obtained from a TD-DFT calculation for 6-Chloroquinoline-2,3-dicarboxylic acid.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|
| 325 | 0.215 | HOMO -> LUMO (95%) | π -> π |
| 298 | 0.188 | HOMO-1 -> LUMO (88%) | π -> π |
| 270 | 0.095 | HOMO -> LUMO+1 (75%) | π -> π* |
Reactivity Descriptors and Stability Analysis
Fukui Functions and Electrophilicity Indices
Conceptual Density Functional Theory (DFT) offers a powerful framework for quantifying chemical reactivity through various descriptors. semanticscholar.orgnih.gov Fukui functions, in particular, are instrumental in identifying the most reactive sites within a molecule. wikipedia.org These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov The condensed Fukui functions simplify this by indicating the reactivity of each atom.
There are three main types of condensed Fukui functions:
fk+ : Indicates the susceptibility of an atom for a nucleophilic attack (where the molecule accepts an electron).
fk- : Indicates the susceptibility of an atom for an electrophilic attack (where the molecule donates an electron).
fk0 : Indicates the susceptibility of an atom for a radical attack.
A higher value of a particular Fukui function on an atom suggests a greater reactivity for the corresponding type of reaction. researchgate.net
The following table presents hypothetical condensed Fukui function values for selected atoms of 6-Chloroquinoline-2,3-dicarboxylic acid, illustrating how these indices can pinpoint reactive centers.
| Atom | fk+ | fk- | fk0 |
|---|---|---|---|
| N1 | 0.085 | 0.012 | 0.049 |
| C2 (COOH) | 0.120 | 0.035 | 0.078 |
| C4 | 0.105 | 0.021 | 0.063 |
| C5 | 0.098 | 0.045 | 0.072 |
| C6 (Cl) | 0.050 | 0.095 | 0.073 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. periodicodimineralogia.it It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).
The table below provides hypothetical NBO analysis results for significant donor-acceptor interactions in 6-Chloroquinoline-2,3-dicarboxylic acid, highlighting the pathways of intramolecular charge transfer.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π* (C2-C3) | 18.5 |
| π (C5-C6) | π* (C7-C8) | 22.1 |
| LP (2) O (on C2-COOH) | σ* (C2-C=O) | 25.3 |
| π (C8-C9) | π* (N1-C10) | 20.8 |
Role of 6 Chloroquinoline 2,3 Dicarboxylic Acid As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The dual functionality of 6-Chloroquinoline-2,3-dicarboxylic acid makes it an excellent starting material for constructing larger, multi-ring systems. The carboxylic acid groups can undergo various transformations, such as conversion to anhydrides or acid chlorides, to facilitate cyclization reactions, leading to the formation of new rings fused to the quinoline (B57606) core.
The adjacent dicarboxylic acid groups on the quinoline ring are ideally positioned for the synthesis of fused heterocyclic derivatives. A common strategy involves the conversion of the diacid into a more reactive intermediate, such as a quinoline-2,3-dicarboxylic acid anhydride (B1165640). google.com This anhydride becomes a key electrophilic component that can react with various nucleophiles to form new fused rings. For instance, reaction with aminocarboxamides or aminothiocarboxamides can lead to the formation of 2-carbamoyl quinoline-3-carboxylic acids, which are direct precursors to biologically significant fused systems like imidazolinyl quinolinecarboxylic acids through base-catalyzed cyclization. google.com This pathway highlights the utility of the dicarboxylic acid moiety in creating complex, multi-ring structures with potential applications in agrochemicals and pharmaceuticals. google.com
The general synthetic approach can be summarized as follows:
Activation: 6-Chloroquinoline-2,3-dicarboxylic acid is converted to its corresponding anhydride, typically using dehydrating agents.
Condensation: The anhydride reacts with a suitable binucleophile (e.g., an amino-amide).
Cyclization: An intramolecular reaction, often promoted by a base, closes the new ring, yielding the final fused quinoline derivative.
This method provides a step-efficient route to elaborate quinoline structures that would be difficult to assemble through other means. nsf.gov
The rigid, aromatic scaffold of 6-Chloroquinoline-2,3-dicarboxylic acid also makes it a candidate for constructing larger polycyclic aromatic hydrocarbons (PAHs). While direct annulation of the diacid is uncommon, it can be converted into a derivative suitable for modern cross-coupling methodologies. A viable strategy involves transforming the dicarboxylic acid into a dicarboximide, which can then participate in palladium-catalyzed annulation reactions. acs.org
This convergent approach allows for the fusion of additional aromatic rings onto the quinoline framework. For example, a 6-chloroquinoline-2,3-dicarboximide could be reacted with aryl boronic esters in the presence of a palladium catalyst to build larger, planar or even curved π-conjugated systems. acs.org This method has been successfully applied to naphthalene (B1677914) dicarboximide to synthesize a broad series of polycyclic aromatic dicarboximides (PADIs), demonstrating its versatility. acs.org The introduction of the heteroaromatic quinoline unit into a larger PAH structure is of interest for creating materials with tailored electronic and optical properties for applications in organic electronics. mdpi.com
Scaffold for Modified Quinoline Architectures
Beyond ring-fusion reactions, the dicarboxylic acid functionality allows 6-Chloroquinoline-2,3-dicarboxylic acid to act as a molecular scaffold. It can be integrated into larger assemblies such as polymers or supramolecular structures, where the quinoline unit imparts specific properties like rigidity, thermal stability, and potential for non-covalent interactions.
Quinoline-based dicarboxylic acids are recognized as potential monomers for producing high-performance polymers like polyamides and polyesters. researchgate.netresearchgate.net The two carboxylic acid groups of 6-Chloroquinoline-2,3-dicarboxylic acid enable it to act as a difunctional monomer in step-growth polymerization reactions. Through polycondensation with co-monomers such as diamines or diols, it can be incorporated into the main chain of a polymer.
The inclusion of the rigid and thermally stable 6-chloroquinoline (B1265530) unit into a polymer backbone is expected to enhance the material's properties, such as its glass transition temperature and thermal stability. researchgate.net This makes such polymers suitable for applications requiring robust materials. The synthesis of coordination polymers using the related quinoline-2,3-dicarboxylic acid has also been demonstrated, where the carboxylate groups and the quinoline nitrogen coordinate with metal ions to form extended networks. rsc.orgingentaconnect.com
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyamide | Diamine (e.g., 1,6-diaminohexane) | Amide (-CO-NH-) | High thermal stability, rigidity, potential for hydrogen bonding |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester (-CO-O-) | Enhanced thermal properties, modified solubility |
| Coordination Polymer | Metal Salt (e.g., Co(II), Mn(II)) | Coordinate Bond | Crystalline structure, potential for catalytic or photoluminescent properties ingentaconnect.com |
The structure of 6-Chloroquinoline-2,3-dicarboxylic acid is well-suited for the construction of supramolecular assemblies through non-covalent interactions. rsc.org The carboxylic acid groups are effective hydrogen bond donors and acceptors, while the aromatic quinoline ring can participate in π–π stacking interactions. ingentaconnect.com These interactions can direct the self-assembly of molecules into well-defined, higher-order structures.
Research on the parent compound, quinoline-2,3-dicarboxylic acid, has shown that it forms extensive supramolecular networks. rsc.org In these structures, hydrogen bonds (such as O–H···O) and π–π stacking interactions extend mononuclear units or 2D layers into complex 3D architectures. rsc.orgingentaconnect.com The quinoline nitrogen can also act as a hydrogen bond acceptor or a coordination site for metal ions. The presence of the chloro-substituent in the 6-position would further influence these interactions by modifying the electronic properties of the aromatic system and potentially participating in halogen bonding, allowing for fine-tuning of the resulting supramolecular structure. Such organized assemblies are fundamental to host-guest chemistry, where defined cavities within the structure can encapsulate smaller guest molecules. acs.org
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic acids (-COOH), Quinoline Nitrogen | Directs the formation of chains, layers, and 3D networks (e.g., O–H···O, C–H···O). ingentaconnect.com |
| π–π Stacking | Aromatic Quinoline Rings | Stabilizes the packing of layers and extends the structure into 3D stacks. ingentaconnect.com |
| Metal Coordination | Carboxylate groups (-COO⁻), Quinoline Nitrogen | Forms nodes in coordination polymers, creating rigid, porous frameworks. rsc.orgingentaconnect.com |
| Halogen Bonding | Chlorine atom at C6 | Provides additional directional control over molecular packing. |
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. nih.gov Future research will increasingly focus on developing green and sustainable synthetic routes to 6-Chloroquinoline-2,3-dicarboxylic acid, aligning with the principles of sustainable chemistry. researchgate.netnih.gov Key areas of exploration include the use of eco-friendly catalysts, safer solvent systems, and energy-efficient reaction conditions. researchgate.netresearchgate.net
Promising strategies involve multicomponent reactions (MCRs) which enhance atom economy by combining multiple starting materials in a single step to form complex products. nih.gov The Doebner and Pfitzinger reactions, traditional methods for synthesizing quinoline-4-carboxylic acids and quinoline-2,4-dicarboxylic acids respectively, are being reimagined with green principles. researchgate.netresearchgate.netnih.gov For instance, a notable green Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids utilizes water as a solvent with an efficient energy supply, using reagents derived from natural sources. researchgate.net
The development of novel catalysts is central to this effort. Researchers are exploring nanocatalysts and reusable solid acid catalysts, which offer high efficiency and can be easily recovered and reused, minimizing waste. mdpi.comnih.gov Furthermore, the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov
| Parameter | Conventional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods |
|---|---|---|
| Solvents | Often hazardous organic solvents (e.g., nitrobenzene, sulfuric acid) | Water, ethanol, ionic liquids, or solvent-free conditions researchgate.netresearchgate.net |
| Catalysts | Strong acids (H₂SO₄), Lewis acids (SnCl₄), often used in stoichiometric amounts | Reusable solid acids, nanocatalysts, biocatalysts, p-toluenesulfonic acid researchgate.netnih.gov |
| Energy Source | High-temperature conventional heating for extended periods | Microwave irradiation, ultrasound, photoredox catalysis nih.govnih.govmdpi.com |
| Efficiency | Often lower atom economy, multi-step processes | High atom economy via multicomponent reactions (MCRs) nih.gov |
| Waste | Significant generation of hazardous byproducts and waste streams | Minimized waste, easier catalyst recovery and recycling nih.gov |
Advanced In-Situ Spectroscopic Characterization during Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic techniques is a critical future direction. Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reaction kinetics, intermediate formation, and product yield without disturbing the reaction mixture.
Studying the synthesis of quinolines from aniline (B41778) and propanol (B110389) over zeolite catalysts has been effectively accomplished using in-situ FTIR. researchgate.net This technique helps to elucidate the reaction mechanism and the role of the catalyst's acidic properties. researchgate.net Applying these methods to the synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid could provide invaluable data for optimizing reaction conditions, improving yield and purity, and ensuring process safety and reproducibility. The kinetic data obtained can also be used to develop robust reaction models for scale-up and process control. researchgate.net
| Technique | Information Provided | Advantages for Quinoline Synthesis |
|---|---|---|
| FTIR Spectroscopy | Concentration of reactants, intermediates, and products; functional group changes. | Provides real-time kinetic data and mechanistic insights into cyclization steps. researchgate.net |
| Raman Spectroscopy | Molecular vibrations, crystal lattice information, suitable for aqueous and solid-phase reactions. | Complements FTIR, excellent for monitoring reactions in aqueous or biphasic green solvent systems. |
| NMR Spectroscopy | Detailed structural information of species in solution. | Unambiguous identification of intermediates and byproducts, aiding in mechanism elucidation. |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Useful for tracking the formation of the conjugated quinoline system. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities. researchgate.net For a molecule like 6-Chloroquinoline-2,3-dicarboxylic acid, these computational tools offer several exciting opportunities. ML models can predict the reactivity and regioselectivity of electrophilic aromatic substitutions on the quinoline core, guiding the design of synthetic routes to novel derivatives. researchgate.net
AI algorithms can be trained on large datasets of known chemical reactions to perform retrosynthetic analysis, proposing viable synthetic pathways for complex target molecules. researchgate.net Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activities of virtual derivatives of 6-Chloroquinoline-2,3-dicarboxylic acid, accelerating the identification of promising drug candidates. mdpi.com This in-silico screening approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of compounds with the highest predicted efficacy. researchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties imparted by the chlorine atom and the two carboxylic acid groups on the quinoline scaffold open avenues for exploring novel reactivity. Future research should focus on leveraging these features for unconventional chemical transformations. C-H bond functionalization, a powerful strategy in modern synthetic chemistry, could enable the direct introduction of new functional groups onto the quinoline ring system, bypassing the need for pre-functionalized starting materials. rsc.orgacs.org
The chlorine atom at the 6-position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. mdpi.com The dicarboxylic acid moiety can be transformed into a range of other functional groups, such as esters, amides, or anhydrides, or can be used to direct metallation reactions to adjacent positions. nih.govorientjchem.org Investigating these transformations will expand the chemical space accessible from 6-Chloroquinoline-2,3-dicarboxylic acid, leading to the creation of diverse molecular architectures with potentially new functions. nih.gov
Design of High-Throughput Synthetic Platforms for Quinoline Libraries
To fully explore the therapeutic and material science potential of the 6-Chloroquinoline-2,3-dicarboxylic acid scaffold, the development of high-throughput synthesis and screening platforms is essential. nih.gov Automated synthesis systems, utilizing cartridge-based reagents and robotic liquid handlers, can rapidly generate large libraries of derivatives from a common starting material. youtube.comnih.gov
These platforms can be integrated with miniaturized reaction formats, such as 96-well or 384-well plates, allowing for the parallel execution of hundreds of reactions. prf.org This approach is ideal for optimizing reaction conditions and for generating a diverse set of compounds for biological screening. prf.org Coupling high-throughput synthesis with automated bioassays would create a powerful, fully integrated workflow for accelerating the discovery of new bioactive quinoline derivatives. prf.org
Q & A
Q. What are the standard synthetic routes for 6-Chloroquinoline-2,3-dicarboxylic acid, and how can yield optimization be achieved?
Methodological Answer: Synthesis typically involves cyclization of chlorinated precursors with dicarboxylic acid derivatives. For example, condensation reactions using polyphosphoric acid (PPA) or metal-catalyzed coupling (e.g., CuCl₂ in DMF) are effective. Yield optimization strategies include:
- Temperature control : Maintaining 80–120°C during cyclization to minimize side reactions.
- Catalyst selection : Transition metals like Cu²⁺ (from CuCl₂·2H₂O) enhance regioselectivity .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of 6-Chloroquinoline-2,3-dicarboxylic acid?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% threshold for research-grade material).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorine at C6, carboxyl groups at C2/C3) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 267.6).
- Elemental Analysis : Ensures stoichiometric C, H, N, and Cl content .
Q. What are the primary applications of 6-Chloroquinoline-2,3-dicarboxylic acid in materials science?
Methodological Answer:
- Metal-Organic Frameworks (MOFs) : Acts as a rigid ligand for constructing porous networks with Cu²⁺ or Mn²⁺ nodes, enhancing corrosion resistance in carbon steel coatings .
- Optical Materials : Derivatives are used in anti-reflective coatings due to their π-conjugated system and UV stability .
- Catalysis : The carboxylate groups facilitate coordination with transition metals for heterogeneous catalysis .
Advanced Research Questions
Q. How can computational methods predict the coordination behavior of 6-Chloroquinoline-2,3-dicarboxylic acid in MOFs?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic interactions between the ligand and metal nodes (e.g., bond lengths, charge distribution) .
- Molecular Dynamics (MD) : Simulates framework stability under varying temperatures/pressures.
- Crystallographic Software (e.g., Mercury, VESTA) : Predicts packing patterns using crystallographic data from analogous ligands like 2,2′-bca .
Q. What strategies mitigate side reactions during functionalization of 6-Chloroquinoline-2,3-dicarboxylic acid?
Methodological Answer:
- Protecting Groups : Use tert-butyl esters to shield carboxylate groups during amination or halogenation .
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to prevent decarboxylation.
- Catalyst Screening : Pd/C or Ni catalysts reduce unwanted cross-coupling byproducts .
Q. How do solvent polarity and temperature influence crystalline phase formation in MOFs using this ligand?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor monodentate coordination, while ethanol promotes bridging modes .
- Temperature : Solvothermal synthesis at 90–120°C yields thermodynamically stable phases, whereas room-temperature crystallization produces metastable polymorphs .
- Additives : Modulators like acetic acid improve crystallinity by slowing nucleation .
Q. How can researchers address contradictions in reported catalytic activity data for MOFs derived from this ligand?
Methodological Answer:
Q. What are the best practices for handling and storing 6-Chloroquinoline-2,3-dicarboxylic acid to ensure stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
